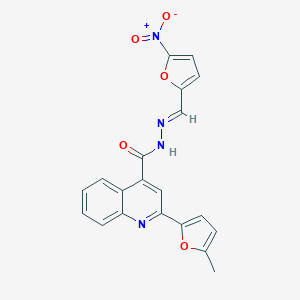![molecular formula C24H30FN3O B451529 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE](/img/structure/B451529.png)
2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE is a complex organic compound that features an adamantane core, a fluorophenyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivativeThe pyrazole ring is then constructed via a cyclization reaction, and the final product is obtained through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the adamantane core can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring .
科学的研究の応用
2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features and biological activity.
Materials Science: The adamantane core provides rigidity and stability, making this compound useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand the interaction of adamantane derivatives with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core and the fluorophenyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring may interact with active sites or binding pockets, modulating the activity of the target molecule .
類似化合物との比較
Similar Compounds
2-(ADAMANTAN-1-YL)-N-(4-FLUOROPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE: This compound shares the adamantane and fluorophenyl groups but differs in the heterocyclic ring structure.
1,3-DISUBSTITUTED UREAS CONTAINING (ADAMANTAN-1-YL) (PHENYL)METHYL FRAGMENT: These compounds have similar adamantane and phenyl groups but differ in the functional groups attached to the adamantane core.
Uniqueness
The uniqueness of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE lies in its combination of structural features, including the adamantane core, the fluorophenyl group, and the pyrazole ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C24H30FN3O |
|---|---|
分子量 |
395.5g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide |
InChI |
InChI=1S/C24H30FN3O/c1-15-23(16(2)28(27-15)14-17-3-5-21(25)6-4-17)26-22(29)13-24-10-18-7-19(11-24)9-20(8-18)12-24/h3-6,18-20H,7-14H2,1-2H3,(H,26,29) |
InChIキー |
JKFKXUBPMJGFRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
正規SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(methylsulfanyl)phenyl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B451447.png)
![Ethyl 2-[(2-methyl-3-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B451448.png)
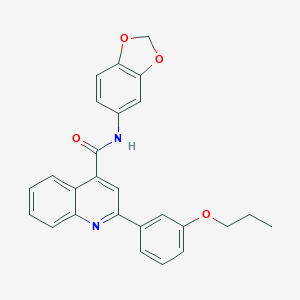
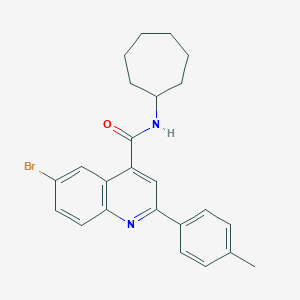
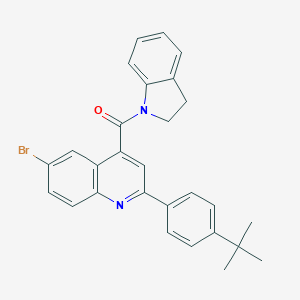
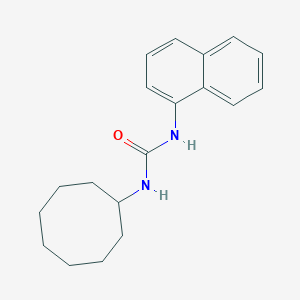
![isopropyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451458.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451460.png)
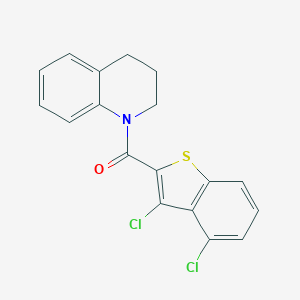
![2-ethyl 4-propyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B451464.png)
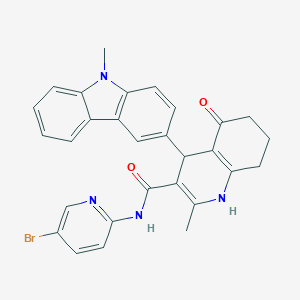
![4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451467.png)
![METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B451468.png)
